molecular formula C16H17NO4S B6029293 N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide

N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide

Cat. No. B6029293
M. Wt: 319.4 g/mol
InChI Key: TZXMBEHHIXJLIX-SFQUDFHCSA-N
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Description

N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide, also known as HMB-PS, is a synthetic compound that has been developed for various scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide is not fully understood. However, it has been suggested that this compound may act by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines. This compound has also been found to increase the expression of anti-inflammatory cytokines and enhance the activity of antioxidant enzymes. In addition, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide in lab experiments is its potential therapeutic effects in various diseases. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide. One direction is to further investigate the mechanism of action of this compound in various diseases. Another direction is to explore the potential use of this compound in combination with other therapeutic agents for enhanced efficacy. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-phenylethanesulfonamide in the presence of a catalyst. This reaction results in the formation of this compound as a yellow crystalline powder. The purity of the compound can be further improved through recrystallization.

Scientific Research Applications

N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(NE)-N-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-phenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-21-16-11-14(7-8-15(16)18)12-17-22(19,20)10-9-13-5-3-2-4-6-13/h2-8,11-12,18H,9-10H2,1H3/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXMBEHHIXJLIX-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NS(=O)(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/S(=O)(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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